9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]-
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Overview
Description
9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]- is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]- typically involves the reaction of 9H-purin-6-amine with 2-chloroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The chloro group in the 2-chloroethoxy methyl moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized purines.
Scientific Research Applications
9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding, providing insights into biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The presence of the 2-chloroethoxy methyl group can enhance its binding affinity and specificity for certain targets. This interaction can modulate biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-9H-purin-6-amine: This compound lacks the 2-chloroethoxy methyl group, which can affect its chemical properties and applications.
9-benzyl-9H-purin-6-amine: The presence of a benzyl group instead of a 2-chloroethoxy methyl group can lead to different biological activities and uses.
9H-Purin-6-amine, N,N,9-trimethyl-:
Uniqueness
The unique feature of 9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]- is the presence of the 2-chloroethoxy methyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, particularly in the development of new drugs and materials.
Properties
CAS No. |
56004-32-1 |
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Molecular Formula |
C8H10ClN5O |
Molecular Weight |
227.65 g/mol |
IUPAC Name |
9-(2-chloroethoxymethyl)purin-6-amine |
InChI |
InChI=1S/C8H10ClN5O/c9-1-2-15-5-14-4-13-6-7(10)11-3-12-8(6)14/h3-4H,1-2,5H2,(H2,10,11,12) |
InChI Key |
IXWIERFWDKIYOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)COCCCl)N |
Origin of Product |
United States |
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